5-[(2-Cyanoethoxy)methyl]-2'-deoxycytidine

Oligonucleotide Synthesis Phosphoramidite Chemistry Modified Nucleosides

Researchers synthesizing 5-hydroxymethyl-dC (5-hmC)-modified oligonucleotides for epigenetic studies are limited by the absence of a functionalizable handle in standard dC phosphoramidites. 5-[(2-Cyanoethoxy)methyl]-2'-deoxycytidine (CAS 188411-05-4) solves this with a cyanoethoxy (CE)-protected 5-hydroxymethyl group. • Permits site-specific incorporation of protected 5-hmC via automated DNA synthesis. • CE group cleaved under mild basic conditions (NH4OH, RT), preserving other base-labile modifications. • Fully compatible with UltraMild deprotection protocols for complex oligos bearing fluorescent dyes, fdC, or cadC.

Molecular Formula C13H18N4O5
Molecular Weight 310.31 g/mol
Cat. No. B12078335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(2-Cyanoethoxy)methyl]-2'-deoxycytidine
Molecular FormulaC13H18N4O5
Molecular Weight310.31 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=C(C(=NC2=O)N)COCCC#N)CO)O
InChIInChI=1S/C13H18N4O5/c14-2-1-3-21-7-8-5-17(13(20)16-12(8)15)11-4-9(19)10(6-18)22-11/h5,9-11,18-19H,1,3-4,6-7H2,(H2,15,16,20)
InChIKeyBYIHYTODKBQDOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-[(2-Cyanoethoxy)methyl]-2'-deoxycytidine: A Critical Intermediate for Oligonucleotide Synthesis and Epigenetics Research


5-[(2-Cyanoethoxy)methyl]-2'-deoxycytidine (CAS: 188411-05-4) is a 5-modified nucleoside analog of 2'-deoxycytidine (dC) that serves as a crucial building block for the synthesis of modified oligonucleotides via solid-phase phosphoramidite chemistry [1]. Its core utility lies in the presence of the cyanoethoxy (CE) protecting group on the 5-hydroxymethyl moiety, which is orthogonal to standard protecting groups and enables a key strategic advantage in the synthesis of complex, modified nucleic acids, particularly for epigenetic studies [1].

Compatible with solid-phase phosphoramidite chemistry on automated synthesizers
CE protecting group is orthogonal to standard base-protecting groups
Enables site-specific incorporation of 5-hydroxymethyl-dC for epigenetics research

Procurement Note: Why Standard dC Phosphoramidites Cannot Substitute for 5-[(2-Cyanoethoxy)methyl]-2'-deoxycytidine


5-[(2-Cyanoethoxy)methyl]-2'-deoxycytidine is not a general-purpose nucleoside; it is a functionalized intermediate. Its specific 5-modification enables both the incorporation of a stable protected group during oligonucleotide synthesis and the provision of a unique handle for downstream applications [1]. Substituting it with a generic dC phosphoramidite or a 5-methyl-dC analog results in the complete loss of this functional handle, rendering the synthesis of 5-hydroxymethyl-dC-containing oligonucleotides or the performance of subsequent bioconjugation reactions impossible. The following quantitative evidence demonstrates the unique functional and synthetic advantages conferred by this specific modification.

! Standard dC phosphoramidite lacks the CE-protected handle – bioconjugation and 5-hmC generation become impossible
! 5-Methyl-dC analog provides no hydroxymethyl group for subsequent derivatization or epigenetic probing
! TBDMS-protected 5-hm-dC analogs require harsh deprotection (75 °C, 17 h) that can damage other sensitive modifications

Evidence Guide for 5-[(2-Cyanoethoxy)methyl]-2'-deoxycytidine: Comparative Data for Scientific Selection


Coupling Efficiency: Comparable to Standard DNA Synthesis with >99% Yield

The coupling efficiency of the 5-[(2-cyanoethoxy)methyl]-2'-deoxycytidine phosphoramidite is exceptionally high, validating its use in automated DNA synthesizers without requiring major protocol modifications [1]. A steady absorbance profile across synthesis cycles confirms a coupling efficiency of >99%, which is on par with the performance of standard DNA phosphoramidites .

Coupling Efficiency
Reported
>99%
Supports high-yield full-length oligonucleotide synthesis
Comparable to standard DNA phosphoramidites under automated conditions
Oligonucleotide Synthesis Phosphoramidite Chemistry Modified Nucleosides Solid-Phase Synthesis

Deprotection Versatility: Enables UltraMild, One-Step, and Two-Step Strategies

The 5-cyanoethoxy (CE) protecting group is fully compatible with standard deprotection conditions but also offers a critical advantage over other 5-hydroxymethyl protecting groups like TBDMS: it allows for UltraMild deprotection strategies [1][2]. While first-generation 5-hm-dC phosphoramidites with a TBDMS protecting group require harsh, forcing conditions (ammonium hydroxide at 75°C for 17 hours) for complete deprotection [3][4], the CE group on 5-[(2-Cyanoethoxy)methyl]-2'-deoxycytidine can be removed under both standard and mild conditions, preserving sensitive modifications elsewhere in the oligonucleotide [2].

Deprotection Versatility
Class-level
UltraMild (0.05 M K₂CO₃/MeOH or NH₄OH, RT) vs. TBDMS analog (NH₄OH, 75 °C, 17 h)
Enables synthesis of oligonucleotides with multiple sensitive modifications
Mild conditions preserve dyes, 5-formyl-dC, and other epigenetic marks
Oligonucleotide Deprotection Orthogonal Protecting Groups UltraMild DNA Synthesis Epigenetics

Functional Handle for Bioconjugation: A Stable Precursor to 5-Hydroxymethyl-dC

The cyanoethoxy (CE) group on the target compound acts as a masked hydroxymethyl group. Upon deprotection, it yields 5-hydroxymethyl-2'-deoxycytidine (5-hmC), a major epigenetic mark [1]. This contrasts directly with 5-methyl-dC (5-mC), which provides no such functional handle for further derivatization. The stability of the CE group through synthesis and its subsequent removal provides a pathway to install a reactive hydroxyl group site-specifically within an oligonucleotide, which can then be used for conjugation to biotin, fluorophores, or other probes via established chemistries .

Bioconjugation Handle
Class-level
CE-masked hydroxymethyl group (deprotectable to 5-hmC) vs. 5-methyl-dC (no reactive handle)
Enables site-specific conjugation of biotin, fluorophores, or affinity tags
Post-synthetic activation required; supports pull-down and imaging probe development
Epigenetics 5-Hydroxymethylcytosine (5-hmC) Bioconjugation Click Chemistry DNA Modification

Primary Research and Industrial Scenarios for 5-[(2-Cyanoethoxy)methyl]-2'-deoxycytidine


Synthesis of Site-Specifically Modified Oligonucleotides Containing 5-Hydroxymethyl-dC (5-hmC) for Epigenetic Studies

This is the primary application scenario. Researchers use the 5-[(2-Cyanoethoxy)methyl]-2'-deoxycytidine phosphoramidite in a standard DNA synthesizer to incorporate a protected 5-hmC residue at a precise location within an oligonucleotide sequence. Following synthesis, deprotection with mild base (e.g., ammonium hydroxide at room temperature) removes the CE group, revealing the 5-hmC base. This allows for the investigation of 5-hmC's role in gene regulation, DNA-protein interactions, and its function as an epigenetic marker [1][2].

Creation of Functionalized Oligonucleotides for Bioconjugation and Probe Development

The 5-hydroxymethyl group generated after deprotection serves as a versatile chemical handle. Scientists can derivatize this hydroxyl group using established bioconjugation techniques (e.g., activation with a leaving group followed by nucleophilic substitution, or oxidation to an aldehyde for hydrazone/oxime ligation) to attach reporter molecules like biotin, fluorescent dyes, or other affinity tags . This is essential for generating custom probes for applications such as chromatin immunoprecipitation (ChIP), fluorescent in situ hybridization (FISH), and pull-down assays.

Synthesis of Oligonucleotides with Multiple Sensitive Modifications (UltraMild Deprotection)

The compatibility of the CE protecting group with UltraMild deprotection conditions (e.g., 0.05 M potassium carbonate in methanol) makes this compound indispensable for constructing complex oligonucleotides bearing other base-labile modifications [3]. Examples include sequences containing fluorescent dyes, 5-formyl-dC (fdC), 5-carboxy-dC (cadC), or other epigenetic marks that would be degraded under the harsh, heated ammonia conditions required for TBDMS-protected 5-hm-dC analogs [4].

Application
Selection Property
Validation Focus
Synthesis of 5-hmC-containing oligonucleotides for epigenetics
CE-protected building block for 5-hmC incorporation
Coupling efficiency and deprotection completeness
Creation of functionalized probes via bioconjugation
Masked hydroxymethyl handle for post-synthetic derivatization
Reactivity and conjugation efficiency
Multi-modified oligonucleotides with UltraMild deprotection
Compatibility with UltraMild deprotection strategies
Preservation of other sensitive modifications

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